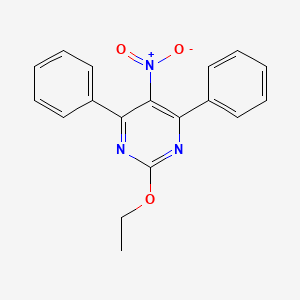![molecular formula C13H13N7O5 B5782824 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to the class of 1,2,4-triazine derivatives, compounds known for their varied applications in chemistry and biology. The specific structure and functionalities of this compound suggest its potential use in synthetic and medicinal chemistry, particularly due to the presence of both triazine and hydrazide groups.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives involves multi-step reactions starting from basic heterocyclic frameworks. These compounds, including variants like 6-(2-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-as-triazines, are typically prepared through methods that ensure the introduction of specific functional groups under controlled stereochemical conditions (Hajpál & Berenyi, 1982). This involves the use of nitration, reduction, and condensation reactions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives involves a six-membered ring containing nitrogen and carbon atoms. The specific substituents attached to this core structure, like nitrobenzyl and propanohydrazide groups, significantly affect the compound's chemical behavior and properties. Structural determinations are usually achieved through X-ray diffraction or NMR spectroscopy (Somagond et al., 2018).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including cyclocondensation, hydrogenation, and Schiff base formation. These reactions are crucial for modifying the chemical structure and thereby the biological activity of the compounds. For example, the conversion of nitro to amino groups and subsequent cyclization can lead to new heterocyclic systems with potential biological activities (Guckýa et al., 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form of 1,2,4-triazine derivatives depend largely on the nature and position of substituents on the triazine ring. These properties can be studied using techniques like differential scanning calorimetry and polarizing microscopy, which help in understanding the compound's behavior in various solvents and temperatures (Singh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1,2,4-triazine derivatives, are influenced by their electron-donating or withdrawing groups. Nitro groups, for instance, increase the electrophilic character of the compound, making it more reactive towards nucleophilic agents. The presence of hydrazide groups can facilitate the formation of Schiff bases and contribute to the compound's potential as a ligand in metal complexation (Mishra et al., 2003).
Propriétés
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O5/c1-7(15-10-12(22)16-13(23)19-17-10)11(21)18-14-6-8-3-2-4-9(5-8)20(24)25/h2-7H,1H3,(H,15,17)(H,18,21)(H2,16,19,22,23)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQBHJNTIMKGHO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)



![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)


